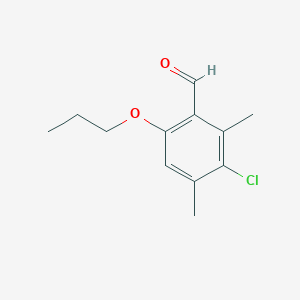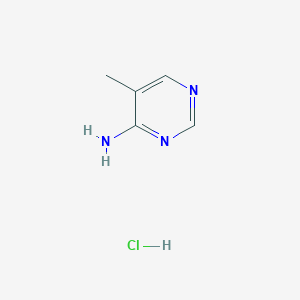![molecular formula C16H25Cl2NO B1424008 4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220030-13-6](/img/structure/B1424008.png)
4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
“4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride” is a chemical compound used in scientific experiments for its potential biological and medicinal properties. It has the molecular formula C16H25Cl2NO .
Molecular Structure Analysis
The molecular structure of “4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride” is defined by its molecular formula, C16H25Cl2NO . The exact spatial arrangement of these atoms (i.e., the 3D structure) is not provided in the search results. For a detailed structural analysis, one would need to refer to crystallographic data or spectroscopic studies reported in the scientific literature.
Scientific Research Applications
Chemical Analysis and Impurity Profiling
Cloperastine hydrochloride, a derivative of piperidine, is extensively utilized for its central antitussive effect in cough treatments. Notably, the identification and quantification of impurities in cloperastine hydrochloride have been a significant area of research. This involves the isolation and identification of impurities through various chromatographic and spectral methods, elucidating the need for meticulous quality control and understanding of the chemical composition in pharmaceutical compounds (Liu et al., 2020).
Synthesis and Structural Analysis
The synthesis of various derivatives of piperidine, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been explored, highlighting the broad applicability of piperidine in creating new chemical entities. These studies often focus on the starting materials, reaction pathways, yields, and structural confirmation via spectral data, underscoring the chemical versatility and significance of piperidine-based compounds in synthetic chemistry (Zheng Rui, 2010).
Molecular Packing and Crystallography
Investigations into the molecular and crystal structures of piperidine derivatives have provided insights into the conformation, hydrogen bonding, and molecular packing of these compounds. These studies are pivotal in understanding the chemical and physical properties of the substances, which are crucial for their practical applications in various fields, including pharmaceuticals and materials science (Kuleshova & Khrustalev, 2000).
Antimicrobial and Biological Activities
Piperidine derivatives have also been synthesized and evaluated for their antimicrobial activities. These studies involve the synthesis, structural characterization, and biological evaluation of these compounds against various microbial strains. The findings from such research contribute significantly to the discovery and development of new antimicrobial agents (Ovonramwen et al., 2019).
properties
IUPAC Name |
4-[2-(2-chloro-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-12(2)14-3-4-16(15(17)11-14)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJOJSTZEXUYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220030-13-6 | |
| Record name | Piperidine, 4-[2-[2-chloro-4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423926.png)

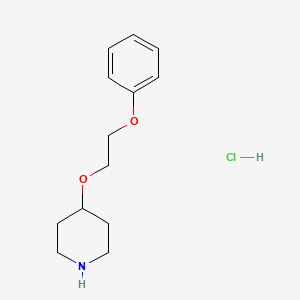
![Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423932.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)

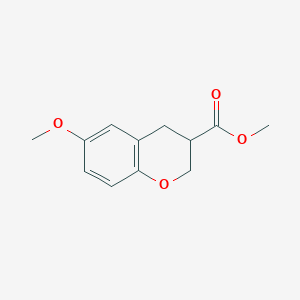

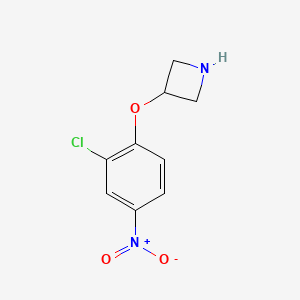
![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1423943.png)
